molecular formula C10H11NO5 B1360355 2-Methyl-2-(4-nitrophenoxy)propanoic acid CAS No. 17431-97-9

2-Methyl-2-(4-nitrophenoxy)propanoic acid

Cat. No.: B1360355
CAS No.: 17431-97-9
M. Wt: 225.2 g/mol
InChI Key: ZGQMZVWPCVHENS-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-nitrophenoxy)propanoic acid is an organic compound with the molecular formula C10H11NO5 It is characterized by the presence of a nitrophenoxy group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-(4-nitrophenoxy)propanoic acid can be synthesized through a multi-step process. One common method involves the reaction of 4-nitrophenol with ethyl 2-bromo-2-methylpropionate, followed by hydrolysis of the ethyl ester to yield the final product. The reaction typically requires a base such as sodium hydroxide and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-nitrophenoxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of 2-Methyl-2-(4-aminophenoxy)propanoic acid.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-Methyl-2-(4-nitrophenoxy)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4-nitrophenoxy)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological pathways. The phenoxy group can also participate in binding interactions with proteins and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

2-Methyl-2-(4-nitrophenoxy)propanoic acid can be compared with other similar compounds, such as:

    2-(4-Methyl-2-nitrophenoxy)propanoic acid: Similar structure but with a methyl group on the phenoxy ring.

    2-(4-Nitrophenyl)propanoic acid: Lacks the methyl group on the propanoic acid backbone.

Properties

IUPAC Name

2-methyl-2-(4-nitrophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-10(2,9(12)13)16-8-5-3-7(4-6-8)11(14)15/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQMZVWPCVHENS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80938498
Record name 2-Methyl-2-(4-nitrophenoxy)propanoic acid
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Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17431-97-9
Record name 2-Methyl-2-(4-nitrophenoxy)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17431-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionic acid, 2-methyl-2-(p-nitrophenoxy)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017431979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17431-97-9
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Record name 2-Methyl-2-(4-nitrophenoxy)propanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID80938498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 2-(4-nitrophenoxy)isobutyrate (49) was in methanol (50 mL) and water (50 mL) was added sodium hydroxide (5 g) at room temperature. The solution was stirred at room temperature for 30 min, then acidified with 1N HCl aqueous to pH ˜3. The aqueous solution was extracted with ethyl acetate (2×100 mL). The organic layers were combined, dried over anhydrous sodium sulfate and solvent was removed under a reduced pressure to give 2-(4-nitrophenoxy)isobutyric acid (50).
Name
methyl 2-(4-nitrophenoxy)isobutyrate
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Synthesis routes and methods II

Procedure details

Methyl 2-(4-nitrophenoxy)isobutyrate was dissolved in methanol (50 mL) and water (50 mL). Sodium hydroxide (5 g) was added. The solution was stirred at rt for 30 min, then acidified with 1N HCl aq. to pH ˜3. The aq. Solution was extracted with ethyl acetate (2×100 mL). The organic layers were evaporated to give 2-(4-nitrophenoxy)isobutyric acid.
Name
Methyl 2-(4-nitrophenoxy)isobutyrate
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Q & A

Q1: What is known about the crystal structure of 2-Methyl-2-(4-nitrophenoxy)propanoic acid?

A1: The crystal structure of this compound reveals that the molecules form centrosymmetric dimers through intermolecular O—H⋯O hydrogen bonds []. These dimers are further connected into chains by weak C—H⋯O interactions. Additionally, offset π–π interactions between adjacent benzene rings with a centroid–centroid distance of 3.8643 (17) Å contribute to the overall stability of the crystal packing [].

Q2: How was this compound synthesized?

A2: this compound was synthesized through a two-step process. First, 4-nitrophenol was reacted with ethyl 2-bromo-2-methylpropionate. This was followed by hydrolysis of the resulting ethyl ester to yield the final product [].

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